1-Isopropyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
URB447, also known as 4-amino-1-(4-chlorobenzyl)-2-methyl-5-phenyl-1H-pyrrol-3-ylmethanone, is a synthetic cannabinoid compound. It acts as a peripherally restricted cannabinoid receptor type 1 antagonist and cannabinoid receptor type 2 agonist.
Preparation Methods
The synthesis of URB447 involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:
Formation of the pyrrole ring: This is achieved through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution reactions: The pyrrole ring undergoes substitution reactions to introduce the phenyl and chlorobenzyl groups.
Final modifications: The compound is further modified to introduce the amino and methanone groups, completing the synthesis of URB447.
Chemical Reactions Analysis
URB447 undergoes various chemical reactions, including:
Oxidation: URB447 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: URB447 can undergo substitution reactions, particularly at the phenyl and chlorobenzyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
URB447 has several scientific research applications, including:
Obesity research: URB447 has been shown to reduce food intake and body weight gain in mice, making it a valuable tool for studying obesity and related metabolic disorders.
Cancer research: The compound has demonstrated antitumor and antimetastatic effects in melanoma and colorectal cancer models, indicating its potential as an anticancer agent.
Neuroprotection: URB447 has been found to reduce brain injury and white matter demyelination in neonatal rats after hypoxia-ischemia, suggesting its neuroprotective properties.
Endocannabinoid system research: As a cannabinoid receptor type 1 antagonist and cannabinoid receptor type 2 agonist, URB447 is used to study the endocannabinoid system and its role in various physiological and pathological processes.
Mechanism of Action
URB447 exerts its effects primarily through its interaction with cannabinoid receptors. It acts as an antagonist at the cannabinoid receptor type 1, blocking its activity, and as an agonist at the cannabinoid receptor type 2, activating its signaling pathways. This dual action allows URB447 to modulate various physiological processes, including appetite regulation, neuroprotection, and tumor suppression .
Comparison with Similar Compounds
URB447 is unique due to its dual action as a cannabinoid receptor type 1 antagonist and cannabinoid receptor type 2 agonist. Similar compounds include:
URB597: A selective inhibitor of fatty acid amide hydrolase, which increases endocannabinoid levels.
URB602: Another inhibitor of fatty acid amide hydrolase with different selectivity and potency.
URB937: A peripherally restricted inhibitor of fatty acid amide hydrolase, similar to URB447 in its peripheral restriction but with different targets
URB447’s ability to act on both cannabinoid receptor type 1 and cannabinoid receptor type 2, while being peripherally restricted, sets it apart from these similar compounds.
Properties
IUPAC Name |
2-propan-2-yl-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4(2)10-6(5(7)11)8-3-9-10/h3-4H,1-2H3,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGAZDRSUARLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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